![molecular formula C11H15F3Si B14748680 Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 458-07-1](/img/structure/B14748680.png)
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- is an organosilicon compound known for its unique chemical properties and applications. It is a colorless liquid that is primarily used as a reagent in organic chemistry for the introduction of the trifluoromethyl group. This compound is significant due to its ability to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent, which serves as a halogen acceptor . This method ensures the efficient formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with aldehydes and ketones to form trimethylsilyl ethers, which can be hydrolyzed to produce trifluoromethyl methanols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into different organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts such as tetrabutylammonium fluoride or potassium tert-butoxide, which facilitate the nucleophilic addition of the trifluoromethyl group to carbonyl compounds . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- involves the generation of a highly reactive trifluoromethide intermediate in the presence of catalytic amounts of fluoride ions . This intermediate then attacks carbonyl compounds to form alkoxide anions, which are subsequently silylated to give the final products. The compound’s ability to sequester the trifluoromethide intermediate in a reversibly-generated complex plays a crucial role in controlling the reaction rate and ensuring high selectivity .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Tetramethylsilane: Another related compound, but without the trifluoromethyl group, making it less reactive and less useful in trifluoromethylation reactions.
Uniqueness
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- stands out due to its ability to introduce the trifluoromethyl group into organic molecules, a feature that is not shared by its similar counterparts. This unique property makes it an indispensable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Properties
CAS No. |
458-07-1 |
|---|---|
Molecular Formula |
C11H15F3Si |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C11H15F3Si/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14/h4-7H,8H2,1-3H3 |
InChI Key |
DLPFDFKYZUHCPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


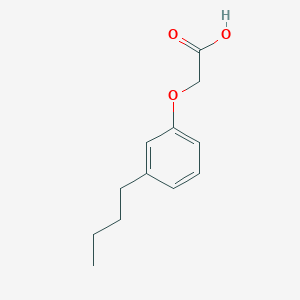

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
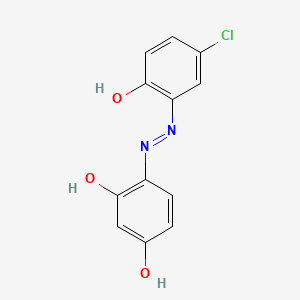
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)

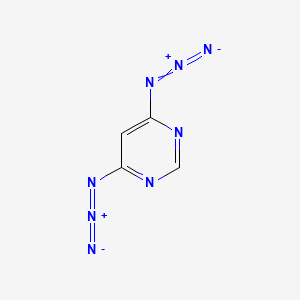
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
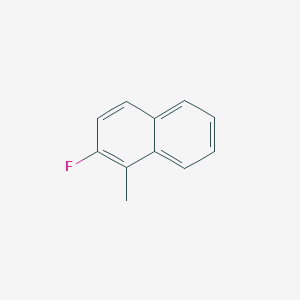
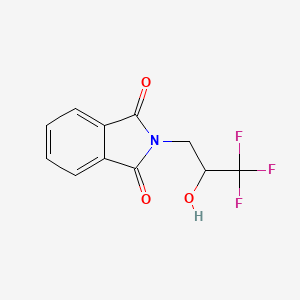
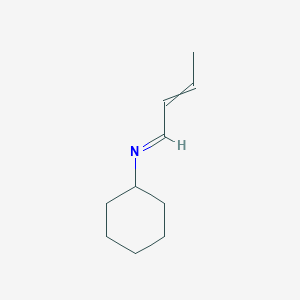
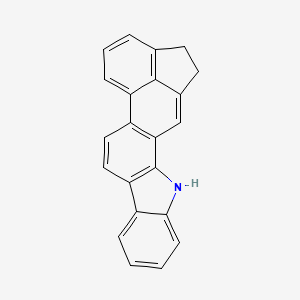
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)

